molecular formula C9H15N3O2 B13348825 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol

3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol

Cat. No.: B13348825
M. Wt: 197.23 g/mol
InChI Key: WPDNFTVUJSKWJA-UHFFFAOYSA-N
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Description

3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol is a heterocyclic compound that features both a pyrazole and an oxetane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The presence of an oxetane ring adds to the compound’s structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1-isopropyl-1H-pyrazole with an oxetane derivative in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. The oxetane ring may also contribute to the compound’s reactivity by participating in ring-opening reactions that modify its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol lies in its combination of a pyrazole and an oxetane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(5-amino-2-propan-2-ylpyrazol-3-yl)oxetan-3-ol

InChI

InChI=1S/C9H15N3O2/c1-6(2)12-7(3-8(10)11-12)9(13)4-14-5-9/h3,6,13H,4-5H2,1-2H3,(H2,10,11)

InChI Key

WPDNFTVUJSKWJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C2(COC2)O

Origin of Product

United States

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